molecular formula C21H22N4O5S2 B2589654 2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 894952-94-4

2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2589654
CAS No.: 894952-94-4
M. Wt: 474.55
InChI Key: MDTWBKSXKLQHSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One possible route could be the condensation of a suitable amine (such as 4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl) with N-(3,4-dimethoxyphenyl)acetamide. Detailed synthetic procedures and reaction conditions would need to be investigated from relevant literature .

Scientific Research Applications

Crystal Structure Insights

The research into compounds structurally related to 2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide reveals insights into their crystal structures, which is essential for understanding their molecular interactions and stability. Studies have shown that these compounds often exhibit folded conformations stabilized by intramolecular hydrogen bonding, which is crucial for their biological activity and interactions with biological targets. The inclination of the pyrimidine ring relative to the benzene ring varies, impacting the molecule's three-dimensional shape and, subsequently, its function (S. Subasri et al., 2016; S. Subasri et al., 2017).

Bioactive Compound Design

The structural features of related compounds enable the rational design of bioactive compounds, including herbicides and drugs. The pyrimidinylthiobenzoates, for instance, target specific enzymes like acetohydroxyacid synthase, crucial for branched-chain amino acid biosynthesis in plants. This specificity is achieved through the orientation and electronic properties of the pyrimidinyl and thiobenzoate groups, illustrating the compound's role in designing selective herbicides (Yan-Zhen He et al., 2007).

Antimicrobial and Antifolate Activities

Compounds with a pyrimidinyl moiety have been explored for their antimicrobial and antifolate activities. For example, pyrimidine-triazole derivatives have demonstrated significant antimicrobial activity against various bacterial and fungal strains. This activity is attributed to the novel structural frameworks of these compounds, which interfere with the growth and replication of microbial cells (J.J. Majithiya & B. Bheshdadia, 2022). Additionally, pyrimidine analogues have been identified as potent inhibitors of enzymes like thymidylate synthase and dihydrofolate reductase, highlighting their potential in cancer therapy and the treatment of microbial infections (A. Gangjee et al., 2008).

Molecular Interactions and Drug Design

The detailed study of molecular interactions, including hydrogen bonding and π-π stacking, in related compounds provides valuable insights into drug design and development. Understanding these interactions enables the prediction and optimization of binding affinities and selectivities towards biological targets, crucial for developing new therapeutic agents. For instance, quantum chemical insights into specific derivatives have highlighted the importance of intermolecular hydrogen bonding in stabilizing drug-receptor complexes, offering a pathway for designing more effective antiviral molecules (S. Mary et al., 2020).

Properties

IUPAC Name

2-[4-amino-5-(4-methylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S2/c1-13-4-7-15(8-5-13)32(27,28)18-11-23-21(25-20(18)22)31-12-19(26)24-14-6-9-16(29-2)17(10-14)30-3/h4-11H,12H2,1-3H3,(H,24,26)(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTWBKSXKLQHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.